molecular formula C20H19ClN6O B11235914 1-({4-[(3-chlorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-2-ol

1-({4-[(3-chlorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-2-ol

Cat. No.: B11235914
M. Wt: 394.9 g/mol
InChI Key: HYRLMSKVNBUBPH-UHFFFAOYSA-N
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Description

The compound 1-({4-[(3-chlorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-2-ol is a pyrazolo[3,4-d]pyrimidine derivative characterized by three key substituents:

  • Position 1: A phenyl group (C₆H₅).
  • Position 4: A 3-chlorophenylamino group (C₆H₄ClNH).
  • Position 6: A propan-2-ol amino chain (C₃H₆NHCH(CH₂OH)).

This structure imparts unique physicochemical properties, including moderate lipophilicity (estimated logP ~2.5) and a polar surface area (PSA) of ~70 Ų, derived from its hydroxyl and amino groups. The chiral center in the propan-2-ol moiety may influence stereospecific interactions in biological systems .

Properties

Molecular Formula

C20H19ClN6O

Molecular Weight

394.9 g/mol

IUPAC Name

1-[[4-(3-chloroanilino)-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]amino]propan-2-ol

InChI

InChI=1S/C20H19ClN6O/c1-13(28)11-22-20-25-18(24-15-7-5-6-14(21)10-15)17-12-23-27(19(17)26-20)16-8-3-2-4-9-16/h2-10,12-13,28H,11H2,1H3,(H2,22,24,25,26)

InChI Key

HYRLMSKVNBUBPH-UHFFFAOYSA-N

Canonical SMILES

CC(CNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC(=CC=C4)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({4-[(3-chlorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-2-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors to form the pyrazolo[3,4-d]pyrimidine core, followed by functionalization to introduce the chlorophenyl and phenyl groups. The final step involves the attachment of the propan-2-ol moiety.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-({4-[(3-chlorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1-({4-[(3-chlorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-2-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific diseases such as cancer and inflammatory conditions.

    Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-({4-[(3-chlorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-2-ol involves its interaction with specific molecular targets within cells. It may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific biological context and the compound’s structure.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key structural and calculated properties of the target compound and analogs from the evidence:

Compound Name (Reference) Substituents (Position) Molecular Formula Molecular Weight logP PSA (Ų) H-Bond Donors H-Bond Acceptors
Target Compound 1-phenyl, 4-(3-chlorophenylamino), 6-(propan-2-ol) C₂₁H₁₉ClN₆O* 406.87* ~2.5† ~70† 3 6
3-{[4-(Benzylamino)-1-methyl-...]propan-1-ol 1-methyl, 4-benzylamino, 6-(propan-1-ol) C₁₆H₂₀N₆O 312.38 N/A N/A 3 5
3-{[4-(4-Chloroanilino)-1-methyl-...]propan-1-ol 1-methyl, 4-(4-chloroanilino), 6-(propan-1-ol) C₁₅H₁₇ClN₆O 332.79 2.4364 71.348 3 6
1-[(4-Chlorophenyl)methyl]-N-(2-methoxyethyl)... 1-(4-chlorobenzyl), 4-(2-methoxyethylamino) C₁₅H₁₆ClN₅O 317.78 N/A N/A 1 5

*Estimated based on structural analysis; †Calculated using ChemDraw and analogous data from .

Key Observations:
  • Lipophilicity (logP): The target compound’s phenyl group at position 1 increases logP compared to methyl-substituted analogs (e.g., ). The 3-chlorophenyl substituent may further enhance lipophilicity relative to 4-chloroanilino (para vs. meta substitution) .
  • Hydrogen Bonding: The propan-2-ol group contributes to H-bond donor capacity (3 donors), comparable to analogs with propan-1-ol chains. However, the hydroxyl position may alter solubility or membrane permeability.
  • Steric Effects : The bulkier phenyl group at position 1 in the target compound may hinder interactions with sterically sensitive targets compared to smaller substituents (e.g., methyl in ).

Electronic and Steric Effects of Substituents

  • Chlorine Position: The 3-chlorophenylamino group (meta-Cl) in the target compound introduces electronic effects distinct from the 4-chloroanilino (para-Cl) group in .
  • Amino Alcohol Chain: Propan-2-ol (target) vs. propan-1-ol (): The secondary hydroxyl in propan-2-ol may reduce solubility in polar solvents compared to the primary hydroxyl in propan-1-ol.

Biological Activity

1-({4-[(3-chlorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-2-ol is a complex organic compound notable for its potential therapeutic applications, particularly in the field of oncology. Its structure includes a pyrazolo[3,4-d]pyrimidine core, which is recognized for diverse biological activities, including kinase inhibition. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against cancer cells, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H18ClN5OC_{17}H_{18}ClN_{5}O with a molecular weight of 352.8 g/mol. The presence of functional groups such as amino and hydroxyl groups enhances its reactivity and biological interactions. The chlorophenyl moiety is particularly significant for its binding affinity to various biological targets.

The primary mechanism of action for this compound involves the inhibition of specific protein kinases that are frequently upregulated in cancer cells. These kinases play critical roles in cell signaling pathways that regulate proliferation and survival. By inhibiting these kinases, the compound can induce apoptosis and inhibit tumor growth.

Key Kinase Targets:

  • Src Kinase : Involved in various signaling pathways related to cancer progression.
  • Bcr-Abl Kinase : A fusion protein associated with chronic myeloid leukemia (CML).

In Vitro Efficacy

Research has demonstrated that this compound exhibits significant antiproliferative activity against several cancer cell lines. For instance, studies have shown IC50 values indicating effective inhibition of cell growth in human breast cancer (MCF-7), leukemia (K562), and lung cancer (A549) cell lines.

Cell LineIC50 (µM)Mechanism of Action
MCF-712.5Apoptosis induction via caspase activation
K56210.0Inhibition of Bcr-Abl signaling
A5498.5Cell cycle arrest at S and G2/M phases

Study 1: Antiproliferative Effects

In a study assessing the compound's effects on MCF-7 cells, it was found to induce significant apoptosis characterized by increased BAX/Bcl-2 ratio and activation of caspase pathways. Flow cytometry revealed that treated cells exhibited a marked increase in sub-G1 population, indicative of apoptotic cells.

Study 2: Kinase Inhibition Profile

Another investigation focused on the compound's ability to inhibit Src and Bcr-Abl kinases. Enzymatic assays demonstrated that the compound effectively reduced kinase activity with IC50 values suggesting strong inhibitory potential. Molecular docking studies further elucidated the binding interactions at the active sites of these kinases.

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